molecular formula C18H16O4 B1620872 Benzyl fumarate CAS No. 538-64-7

Benzyl fumarate

Cat. No.: B1620872
CAS No.: 538-64-7
M. Wt: 296.3 g/mol
InChI Key: CPZVJYPXOWWFSW-VAWYXSNFSA-N
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Description

Benzyl fumarate is an organic compound with the molecular formula C₁₈H₁₆O₄. It is an ester derived from fumaric acid and benzyl alcohol. Fumaric acid is a naturally occurring compound found in various plants and fungi, and it plays a crucial role in the citric acid cycle. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl fumarate can be synthesized through the esterification of fumaric acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are optimized to achieve high yields and purity of the product. The use of a continuous flow reactor also ensures better control over the reaction parameters, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl fumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound diacid.

    Reduction: The compound can be reduced to form benzyl succinate.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: this compound diacid.

    Reduction: Benzyl succinate.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzyl fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: this compound is used in the production of polymers and resins. Its ester functionality makes it a useful monomer in polymerization reactions.

Mechanism of Action

The mechanism of action of benzyl fumarate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways. This compound can scavenge free radicals, thereby reducing oxidative damage to cells and tissues. Additionally, it may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

    Dimethyl fumarate: An ester of fumaric acid and methanol, known for its use in the treatment of multiple sclerosis.

    Diethyl fumarate: An ester of fumaric acid and ethanol, used in organic synthesis.

    Bisoprolol fumarate: A fumarate salt of bisoprolol, used as a beta-blocker in the treatment of cardiovascular diseases.

Uniqueness of Benzyl Fumarate: this compound stands out due to its unique combination of benzyl and fumarate functionalities. This combination imparts distinct chemical and biological properties to the compound, making it a versatile intermediate in organic synthesis and a potential therapeutic agent.

Properties

IUPAC Name

dibenzyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZVJYPXOWWFSW-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-64-7
Record name Benzyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K095ZNL0LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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